In Vitro ALK Enzymatic Potency: Comparable to Alectinib but with Documented Flt4 Off-Target Activity
CEP-28122 mesylate hydrochloride inhibits recombinant ALK kinase activity with an IC50 of 1.9 ± 0.5 nM in a time-resolved fluorescence (TRF) assay, a potency comparable to that reported for alectinib (IC50 = 1.9 nM) . Notably, CEP-28122 also exhibits measurable activity against Flt4 (VEGFR-3) with an IC50 of 46 ± 10 nM, which may have implications for interpreting angiogenesis-related effects in certain preclinical models where this off-target activity could confound ALK-specific interpretation [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.9 ± 0.5 nM |
| Comparator Or Baseline | Alectinib: 1.9 nM |
| Quantified Difference | Comparable (fold difference not calculable from single data source) |
| Conditions | Recombinant ALK kinase activity, TRF assay |
Why This Matters
This confirms that CEP-28122 provides a high-potency ALK inhibition baseline equivalent to alectinib in vitro, while its distinct Flt4 activity requires awareness for model interpretation and distinguishes it from more selective clinical agents.
- [1] Cheng M, Quail MR, Gingrich DE, et al. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. Mol Cancer Ther. 2012;11(3):670-679. View Source
